2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid

Description

BenchChem offers high-quality 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

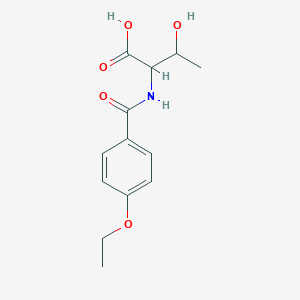

2-[(4-ethoxybenzoyl)amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-3-19-10-6-4-9(5-7-10)12(16)14-11(8(2)15)13(17)18/h4-8,11,15H,3H2,1-2H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTMOOUVMOFGQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(C(C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389839 |

Source

|

| Record name | 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436811-17-5 |

Source

|

| Record name | 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to offer a robust predictive profile. This guide is intended to support research and development activities by providing a detailed understanding of the molecule's characteristics, along with methodologies for its synthesis and analysis.

Introduction: A Molecule of Interest in Medicinal Chemistry

2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid, also known as N-(4-ethoxybenzoyl)threonine, belongs to the class of N-acyl amino acids. This class of compounds is of significant interest in the field of drug discovery and development due to their diverse biological activities. N-acylation of amino acids can modify their lipophilicity, membrane permeability, and metabolic stability, often leading to enhanced therapeutic properties.[1] The structure of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid incorporates a threonine moiety, an essential amino acid with a secondary hydroxyl group, and a 4-ethoxybenzoyl group. This combination of a hydrophilic amino acid backbone and a more lipophilic acyl chain suggests a molecule with amphiphilic character, a common feature in biologically active compounds.

Molecular Identity and Structure

A clear understanding of the molecular identity is foundational for any further physicochemical characterization.

| Identifier | Value | Source |

| Chemical Name | 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid | Echemi |

| Synonyms | 2-(4-Ethoxybenzamido)-3-hydroxybutanoic acid; 2-[(4-ethoxybenzoyl)amino]-3-hydroxybutanoic acid; N-(4-ethoxybenzoyl)threonine | Echemi |

| CAS Number | 436811-17-5 | Echemi |

| Molecular Formula | C₁₃H₁₇NO₅ | Echemi |

| Molecular Weight | 267.28 g/mol | Echemi |

| Exact Mass | 267.11100 u | Echemi |

Structural Representation:

The molecule consists of a butyric acid backbone with a hydroxyl group at the 3-position and an N-acyl group at the 2-position. The N-acyl group is a 4-ethoxybenzoyl moiety. The presence of two chiral centers (at C2 and C3 of the butyric acid chain) implies the existence of four possible stereoisomers. The stereochemistry is critical for biological activity and would need to be controlled during synthesis and confirmed analytically.

Predicted Physicochemical Properties

| Property | Predicted Value | Remarks and Rationale |

| Melting Point | 110-130 °C | Based on the melting points of similar N-benzoyl amino acids and the presence of hydrogen bonding capabilities. For example, N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine has a melting point of 114-118 °C. |

| Boiling Point | 522.3 °C at 760 mmHg | This is a predicted value from chemical databases and is likely to be inaccurate as the compound would likely decompose at such high temperatures.[2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid and hydroxyl groups contribute to water solubility, while the ethoxybenzoyl group increases lipophilicity. The overall solubility in water is expected to be low but can be increased in acidic or basic solutions due to the ionization of the carboxylic acid and amino groups. N-acyl amino acids generally exhibit surfactant-like properties. |

| pKa | Carboxylic acid: ~3-4; Amide N-H: ~16-18 | The carboxylic acid pKa is expected to be in the typical range for N-acylated amino acids. The amide proton is generally not acidic under physiological conditions. |

| LogP | ~1.5 - 2.5 | The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity. This is a crucial parameter for predicting membrane permeability and bioavailability. |

Proposed Synthesis Workflow

The synthesis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid can be achieved through the acylation of the amino group of 3-hydroxybutyric acid or, more specifically, a threonine derivative. A common and effective method for this transformation is the Schotten-Baumann reaction.[3]

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid.

Step-by-Step Methodology:

-

Dissolution of Threonine: Dissolve L-threonine (or another desired stereoisomer) in an aqueous solution of a base, such as sodium hydroxide, at a low temperature (e.g., 0-5 °C). The base deprotonates the amino group, making it a more potent nucleophile.

-

Addition of Acylating Agent: Slowly add 4-ethoxybenzoyl chloride, dissolved in a suitable organic solvent (like dichloromethane), to the stirred threonine solution. The reaction is exothermic and should be carefully controlled.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature for a set period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to protonate the carboxylate and precipitate the product.

-

Isolation and Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Diagram of Analytical Workflow:

Sources

Unveiling the Bio-Pharmacological Potential of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid: A Technical Guide for Drug Discovery and Development

Introduction: A Molecule of Interest at the Crossroads of Metabolism and Signaling

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate key biological pathways is paramount. 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid emerges as a compound of significant interest, positioned at the intersection of metabolic intermediates and signaling modulators. Its structure, featuring a 3-hydroxy-butyric acid core, an N-benzoyl-amino linkage, and an ethoxybenzoyl moiety, suggests a multifaceted pharmacological profile. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its structural components provides a robust framework for hypothesizing and investigating its biological activities.

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the potential biological activities of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. By dissecting its constituent parts, we will propose putative mechanisms of action and provide detailed, field-proven experimental protocols to systematically investigate its therapeutic potential. This document is designed not as a rigid set of established facts, but as a strategic roadmap for discovery, empowering researchers to unlock the full potential of this promising molecule.

Chemical Identity and Properties

A foundational understanding of the physicochemical properties of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid is essential for its study.

| Property | Value | Source |

| Chemical Name | 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid | [1] |

| CAS Number | 436811-17-5 | [1] |

| Molecular Formula | C13H17NO5 | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| Boiling Point | 522.3°C at 760 mmHg | [1] |

| Flash Point | 269.7°C | [1] |

Hypothesized Biological Activities and Mechanisms of Action

The structural features of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid suggest several compelling avenues for biological investigation, primarily stemming from the known activities of its 3-hydroxy-butyric acid (3-HB) core. 3-HB is a ketone body with established roles as both an energy substrate and a signaling molecule, exerting neuroprotective, anti-inflammatory, and anti-cancer effects.[2] The addition of the N-(4-ethoxybenzoyl) group may modulate the potency, selectivity, and pharmacokinetic properties of the parent 3-HB molecule.

Potential Anti-Inflammatory and Immunomodulatory Effects

The 3-HB core is a known inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Furthermore, N-benzoyl amino acids and ethoxybenzoyl derivatives have been reported to possess anti-inflammatory properties.[3][4]

Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway.

Potential Anti-Cancer Activity

3-HB is a known inhibitor of class I histone deacetylases (HDACs), which are often dysregulated in cancer. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of anti-cancer activity via HDAC inhibition.

Potential Neuroprotective Effects

The parent molecule, 3-HB, can cross the blood-brain barrier and serves as an alternative energy source for the brain. It also exhibits neuroprotective effects through various mechanisms, including activation of the G-protein coupled receptor 109A (GPR109A).

Caption: A systematic workflow for evaluating biological activity.

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Pre-incubate the cells with the compound for 1 hour.

3. Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

4. Cytokine Measurement (ELISA):

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

5. Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value for the inhibition of each cytokine.

Protocol 2: Cell-Based Apoptosis Assay

Objective: To evaluate the pro-apoptotic activity of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid on a cancer cell line (e.g., HeLa or Jurkat).

1. Cell Culture and Treatment:

-

Culture the chosen cancer cell line under appropriate conditions.

-

Seed the cells in a 24-well plate at a suitable density.

-

Treat the cells with varying concentrations of the test compound for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

2. Annexin V and Propidium Iodide (PI) Staining:

-

Harvest the cells (including floating and adherent cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes. [5][6] 3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4. Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

Generate dose-response curves for the induction of apoptosis.

Protocol 3: HDAC Inhibitor Screening Assay (Fluorometric)

Objective: To determine if 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid inhibits the activity of histone deacetylases.

1. Assay Principle:

-

This assay utilizes a fluorogenic HDAC substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal. [7] 2. Reaction Setup:

-

In a 96-well black plate, add HeLa nuclear extract (as a source of HDACs) to each well.

-

Add the test compound at various concentrations. Include a vehicle control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Add the fluorogenic HDAC substrate to all wells.

3. Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

4. Development and Measurement:

-

Add the developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

5. Data Analysis:

-

Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value.

Concluding Remarks and Future Directions

This technical guide provides a scientifically grounded framework for the initial exploration of the biological activities of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. The hypothesized activities, rooted in the known pharmacology of its structural motifs, offer promising starting points for a comprehensive drug discovery program. The detailed experimental protocols are designed to yield robust and interpretable data, enabling a thorough assessment of its anti-inflammatory, anti-cancer, and neuroprotective potential.

Successful validation of any of these hypothesized activities will pave the way for further preclinical development, including lead optimization to enhance potency and selectivity, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The multifaceted nature of this compound suggests that it may represent a novel therapeutic agent with the potential to address a range of unmet medical needs.

References

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]

-

Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. ResearchGate. Available at: [Link]

-

3-Hydroxybutanoic acid, (R)-. PubChem. Available at: [Link]

-

4-Amino-2-hydroxybutanoic acid. PubChem. Available at: [Link]

-

Synthesis and Characterisation of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)-b-poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Multi-Block Copolymers Produced Using Diisocyanate Chemistry. PubMed Central. Available at: [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available at: [Link]

-

Targeting the epigenome: Screening bioactive compounds that regulate histone deacetylase activity. PubMed Central. Available at: [Link]

-

(S)-3-hydroxybutyric acid. PubChem. Available at: [Link]

-

3-Hydroxybutyric Acid. PubChem. Available at: [Link]

- Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds. Google Patents.

-

Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PubMed Central. Available at: [Link]

-

Design and structure-activity relationship analysis of ligands of gamma-hydroxybutyric acid receptors. PubMed. Available at: [Link]

-

Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PubMed Central. Available at: [Link]

- Process for preparing 2,4-diamino-3-hydroxybutyric acid derivatives. Google Patents.

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

-

Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. SciELO. Available at: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

-

In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PubMed Central. Available at: [Link]

-

3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. MDPI. Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate. Available at: [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]

-

Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central. Available at: [Link]

-

In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. Available at: [Link]

-

Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. Available at: [Link]

-

NLRP3 Inflammasome Activation Model. Charles River Laboratories. Available at: [Link]

-

How to measure NLRP3 inflammasome activation?. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Some Complexes of Some New Amino Acid Derivatives N-[(Benzoyl amino)-Thioxomethyl]-Amino Acid(HL). ResearchGate. Available at: [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

-

GPR109A activation in breast cancer cells inhibits cell survival and... ResearchGate. Available at: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers. Available at: [Link]

-

Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. PubMed. Available at: [Link]

-

Qingfei Tongluo Jiedu Formula Regulates M2 Macrophage Polarization via the Butyric Acid-GPR109A-MAPK Pathway for the Treatment of Mycoplasma pneumoniae Pneumonia. MDPI. Available at: [Link]

-

A comprehensive guide for studying inflammasome activation and cell death. PubMed Central. Available at: [Link]

-

In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available at: [Link]

-

Synergistic Anti-Inflammatory Effects of Dibenzoylmethane and Silibinin: Insights From LPS-Induced RAW 264.7 Cells and TPA-Induced Mouse Model. PubMed. Available at: [Link]

-

Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]

-

Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. eScholarship.org. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 4. scielo.br [scielo.br]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid. As direct experimental data for this compound is not yet available, this document leverages a structure-activity relationship (SAR) approach to hypothesize its biological activities. The guide deconstructs the molecule into its two primary pharmacophores: the 3-hydroxy-butyric acid (BHB) moiety and the 4-ethoxy-benzoylamino group. By examining the known biological roles of these components, we identify and propose a series of high-potential therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target validation. We will delve into the scientific rationale for each proposed target, provide detailed experimental protocols for validation, and present visual workflows to guide future research.

Introduction to 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid: A Bifunctional Approach

The compound 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid is a novel molecule that strategically combines two biologically significant structural motifs. This design suggests a potential for synergistic or multi-target therapeutic effects.

-

The 3-Hydroxy-butyric Acid Moiety: This component is the most abundant ketone body in mammals, serving not only as an alternative energy source during periods of low glucose but also as a crucial signaling molecule.[1] Its known activities include epigenetic regulation through histone deacetylase (HDAC) inhibition, modulation of inflammatory responses via the NLRP3 inflammasome, and interaction with specific G-protein coupled receptors.[2][3][4]

-

The 4-Ethoxy-benzoylamino Moiety: This aromatic amide structure is related to a class of compounds that have shown diverse biological activities. Notably, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a promising target in oncology and neurodegenerative diseases.[5] Furthermore, related benzoyl compounds have demonstrated antimicrobial and antiprotozoal properties.[6][7]

This guide will therefore focus on the following potential therapeutic targets, derived from the known functions of these two key moieties:

-

Histone Deacetylases (HDACs)

-

The NLRP3 Inflammasome

-

Hydroxycarboxylic Acid Receptor 2 (HCAR2) and Free Fatty Acid Receptor 3 (FFAR3)

-

Microtubule Affinity Regulating Kinase 4 (MARK4)

Epigenetic Regulation: Targeting Histone Deacetylases (HDACs)

Scientific Rationale: The 3-hydroxy-butyrate (BHB) component of our lead compound is a known inhibitor of class I and IIa histone deacetylases (HDACs).[2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, BHB promotes histone hyperacetylation, leading to a more open chromatin state and the expression of genes involved in various cellular processes, including cell cycle arrest and apoptosis.[4] This mechanism is particularly relevant in the context of cancer therapy.[4] We hypothesize that 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid will retain this HDAC inhibitory activity.

Proposed Experimental Validation:

In Vitro HDAC Inhibition Assay

This experiment will directly measure the ability of the compound to inhibit the enzymatic activity of recombinant human HDACs.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid in a suitable solvent (e.g., DMSO).

-

Reconstitute recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3 from a commercial supplier) in their respective assay buffers.

-

Prepare a fluorescently labeled HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Prepare a developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent).

-

-

Assay Procedure:

-

In a 96-well microplate, add the HDAC enzyme, assay buffer, and serial dilutions of the test compound or a known HDAC inhibitor (e.g., SAHA) as a positive control.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorescently labeled substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for 15 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cellular Histone Acetylation Assay (Western Blot)

This experiment will assess the compound's ability to increase histone acetylation in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line like MCF-7) to 70-80% confluency.

-

Treat the cells with varying concentrations of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., SAHA).

-

-

Histone Extraction:

-

Harvest the cells and isolate the nuclear proteins, including histones, using a commercial histone extraction kit.

-

-

Western Blotting:

-

Quantify the protein concentration of the histone extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

-

Compare the levels of histone acetylation in treated cells to the control cells.

-

Visualizing the HDAC Inhibition Pathway:

Caption: Proposed mechanism of HDAC inhibition.

Modulation of the Inflammatory Response: Targeting the NLRP3 Inflammasome

Scientific Rationale: The BHB moiety is a known inhibitor of the NOD-like receptor 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response.[3] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. BHB has been shown to inhibit NLRP3 activation by preventing potassium efflux from cells, a key step in inflammasome assembly.[3] We propose that our lead compound will exhibit similar NLRP3 inhibitory activity.

Proposed Experimental Validation:

NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages

This experiment will determine if the compound can suppress NLRP3 inflammasome activation in immune cells.

Protocol:

-

Cell Culture and Priming:

-

Culture bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1).

-

For THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (phorbol 12-myristate 13-acetate).

-

Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

Compound Treatment and NLRP3 Activation:

-

Pre-treat the primed cells with various concentrations of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid for 1 hour.

-

Activate the NLRP3 inflammasome by adding an NLRP3 agonist, such as ATP or nigericin.

-

-

Measurement of IL-1β Secretion:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Assessment of Cell Viability:

-

Measure cell viability in the remaining cells using a colorimetric assay (e.g., MTT or LDH release assay) to ensure that the observed reduction in IL-1β is not due to cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-1β secretion for each compound concentration.

-

Determine the IC50 value for NLRP3 inhibition.

-

Visualizing the NLRP3 Inhibition Workflow:

Caption: Experimental workflow for NLRP3 inhibition assay.

Neuromodulation and Metabolic Regulation: Targeting GPCRs

Scientific Rationale: BHB is known to interact with at least two G-protein coupled receptors (GPCRs): hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3).[2] HCAR2 activation has been linked to neuroprotective and anti-inflammatory effects, while FFAR3 inhibition can influence sympathetic nervous system activity and metabolic rate.[2] The ability of our compound to interact with these receptors could have significant therapeutic implications for neurological and metabolic disorders.

Proposed Experimental Validation:

GPCR Binding Assay

This experiment will determine if the compound can bind to HCAR2 and FFAR3.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably overexpressing human HCAR2 or FFAR3.

-

-

Radioligand Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the respective receptor (e.g., [3H]-Nicotinic acid for HCAR2).

-

Add increasing concentrations of unlabeled 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid or a known ligand as a competitor.

-

After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the Ki (inhibitory constant) by fitting the data to a competition binding curve.

-

GPCR Functional Assay (cAMP Measurement)

This experiment will assess whether the compound acts as an agonist or antagonist at these receptors.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells overexpressing HCAR2 or FFAR3.

-

Treat the cells with the test compound in the presence or absence of a known agonist.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercial cAMP assay kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

-

For antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the test compound to determine the IC50.

-

Anti-Cancer and Neuroprotective Potential: Targeting MARK4

Scientific Rationale: The 4-ethoxy-benzoylamino moiety of our lead compound is structurally similar to 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, which have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4).[5] MARK4 is a serine/threonine kinase that plays a role in microtubule dynamics, cell polarity, and cell cycle control. Overexpression of MARK4 has been implicated in several cancers and neurodegenerative diseases like Alzheimer's. Inhibition of MARK4 can lead to apoptosis in cancer cells.[5] We hypothesize that 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid may also inhibit MARK4 activity.

Proposed Experimental Validation:

In Vitro Kinase Inhibition Assay

This experiment will directly measure the ability of the compound to inhibit the enzymatic activity of recombinant human MARK4.

Protocol:

-

Assay Setup:

-

Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

In a 96-well plate, add recombinant human MARK4 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Add serial dilutions of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid or a known MARK4 inhibitor as a positive control.

-

-

Kinase Reaction and Detection:

-

Incubate the plate to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of MARK4 inhibition for each compound concentration.

-

Determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

This experiment will confirm target engagement in a cellular environment by measuring the thermal stabilization of MARK4 upon compound binding.

Protocol:

-

Cell Treatment and Heating:

-

Treat intact cells with the test compound or a vehicle control.

-

Heat aliquots of the cell suspension to a range of temperatures.

-

-

Protein Extraction and Analysis:

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble MARK4 in each sample by Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble MARK4 as a function of temperature for both treated and untreated cells.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Visualizing the MARK4 Inhibition Pathway:

Caption: Potential consequences of MARK4 inhibition.

Summary of Potential Therapeutic Targets and Data Presentation

The following table summarizes the hypothesized therapeutic targets and the key experimental readouts for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid.

| Therapeutic Target | Associated Disease Area | Primary Validation Assay | Key Readout |

| HDACs | Cancer, Neurodegeneration | In Vitro HDAC Inhibition | IC50 Value |

| NLRP3 Inflammasome | Inflammatory Diseases | Macrophage IL-1β Secretion | IC50 Value |

| HCAR2 | Neurological Disorders | GPCR Binding/Functional Assay | Ki, EC50/IC50 |

| FFAR3 | Metabolic Disorders | GPCR Binding/Functional Assay | Ki, EC50/IC50 |

| MARK4 | Cancer, Neurodegeneration | In Vitro Kinase Inhibition | IC50 Value |

Conclusion

While 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid is a novel chemical entity without existing biological data, a systematic analysis of its structural components allows for the formulation of several compelling therapeutic hypotheses. The 3-hydroxy-butyric acid moiety suggests potential for epigenetic and anti-inflammatory modulation, while the 4-ethoxy-benzoylamino group points towards kinase inhibition. The experimental protocols and workflows detailed in this guide provide a clear and logical path forward for the comprehensive evaluation of this promising compound. Successful validation of these hypothesized activities will pave the way for its further development as a potential therapeutic agent for a range of diseases.

References

- Google Patents. (n.d.). WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.

-

MDPI. (2023, July 19). Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication. Retrieved from [Link]

-

Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease. Nature Medicine, 21(3), 263–269. Retrieved from [Link]

-

MDPI. (n.d.). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Enhanced production of 3-hydroxybutyric acid (3-HB) by in vivo depolymerization of polyhydroxybutyric acid in 3-HB dehydrogenase mutants of Methylobaterium sp. ZP24. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-3-hydroxybutyric acid. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). The Effect of 3-hydroxybutyrate and Its Derivatives on the Growth of Glial Cells. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. Retrieved from [Link]

-

PubMed. (2023, July 22). β-hydroxybutyrate: A crucial therapeutic target for diverse liver diseases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, May 27). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Microbial synthesis of poly (3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer by Cupriavidus sp. USMAA2-4 through a two step cultivation process. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica | Request PDF. Retrieved from [Link]

-

PubMed. (2016, November 29). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]

Sources

- 1. β-hydroxybutyrate: A crucial therapeutic target for diverse liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]

- 3. The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome-mediated inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Hydroxybutyric Acid: From Discovery to Therapeutic Potential

A Note on the Originally Requested Compound: Initial research on "2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid" identified it as a known chemical entity with the CAS Number 436811-17-5[1][2]. However, a comprehensive review of publicly accessible scientific literature, chemical databases, and patent records revealed a significant lack of in-depth information regarding its discovery, detailed synthesis, history of investigation, or specific biological activities. This scarcity of data precludes the creation of a thorough technical guide as requested.

Therefore, this guide will focus on the parent and foundational molecule, 3-hydroxybutyric acid (3-HB) . As a pivotal ketone body, 3-HB has a rich history of scientific inquiry and is the subject of extensive ongoing research, providing the necessary depth to fulfill the core requirements of this whitepaper for an audience of researchers, scientists, and drug development professionals.

Whitepaper: 3-Hydroxybutyric Acid - A Multifaceted Molecule in Metabolism and Signaling

Introduction

3-Hydroxybutyric acid (3-HB), also known as beta-hydroxybutyrate (BHB), is a ketone body that is crucial for metabolic adaptation to fasting and prolonged exercise.[3][4] Synthesized in the liver from the breakdown of fatty acids, 3-HB serves as a vital alternative energy source for extrahepatic tissues, including the brain, when glucose availability is limited.[3][4][5] Beyond its role as a metabolic fuel, emerging research has illuminated the function of 3-HB as a signaling molecule with pleiotropic effects on cellular processes, including inflammation, oxidative stress, and gene expression. This guide provides a comprehensive overview of the discovery, history, and evolving understanding of 3-HB's biological significance and therapeutic potential.

Discovery and Historical Context

The story of 3-hydroxybutyric acid is intrinsically linked to the study of ketosis and diabetes. In the mid-19th century, scientists first identified "ketone bodies" (initially acetoacetate and acetone) in the urine of diabetic patients. It wasn't until the early 20th century that 3-hydroxybutyric acid was recognized as the most abundant of the three ketone bodies. Early research focused on its role in diabetic ketoacidosis, a life-threatening complication of uncontrolled diabetes. For many years, 3-HB was primarily viewed as a metabolic byproduct of pathological states. However, the pioneering work of George F. Cahill, Jr. in the 1960s revolutionized this understanding. His studies on starvation in humans demonstrated that the brain could adapt to using ketone bodies, primarily 3-HB, as a major fuel source, sparing glucose and muscle protein. This paradigm shift established 3-HB as a key player in normal physiological adaptation to energy stress.

Biochemistry and Metabolism of 3-Hydroxybutyric Acid

3-Hydroxybutyric acid is a chiral molecule, existing as two enantiomers: D-3-hydroxybutyric acid and L-3-hydroxybutyric acid.[6][7] The D-enantiomer is the biologically active form in mammals, synthesized in the liver mitochondria through a process called ketogenesis.[7]

Ketogenesis Pathway:

Caption: Ketolysis in peripheral tissues.

Signaling Roles of 3-Hydroxybutyric Acid

Recent discoveries have expanded the role of 3-HB beyond that of a simple energy substrate. It is now recognized as a signaling molecule with diverse physiological effects.

1. Histone Deacetylase (HDAC) Inhibition: 3-HB is a potent endogenous inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, 3-HB promotes histone hyperacetylation, leading to changes in gene expression that are associated with antioxidant and anti-inflammatory responses.

2. NLRP3 Inflammasome Inhibition: 3-HB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. This inhibitory effect is thought to contribute to the anti-inflammatory properties of ketosis.

3. G-Protein Coupled Receptor (GPCR) Agonism: 3-HB can act as a ligand for certain G-protein coupled receptors, such as HCA2 (GPR109A), which can modulate lipolysis and inflammatory responses.

Therapeutic and Research Applications

The multifaceted nature of 3-HB has spurred interest in its therapeutic potential for a range of conditions.

| Application Area | Rationale | Key Findings |

| Neurodegenerative Diseases | Provides an alternative energy source for the brain, potentially bypassing defects in glucose metabolism. Exhibits neuroprotective effects through HDAC and NLRP3 inflammasome inhibition. | Studies in animal models of Alzheimer's and Parkinson's disease suggest that ketogenic diets or 3-HB supplementation can improve cognitive and motor function. |

| Epilepsy | The ketogenic diet, which elevates 3-HB levels, is an established treatment for refractory epilepsy, particularly in children. The exact anticonvulsant mechanism is still under investigation but is likely multifactorial. | Decades of clinical use have demonstrated the efficacy of the ketogenic diet in reducing seizure frequency. |

| Cardiovascular Disease | 3-HB is a more energy-efficient fuel for the heart than glucose or fatty acids. It may also have cardioprotective effects through its anti-inflammatory and antioxidant properties. | Preclinical studies suggest that 3-HB can improve cardiac function in models of heart failure. |

| Cancer | Some cancer cells exhibit a high dependence on glucose for growth (the Warburg effect). The ketogenic diet aims to "starve" these cancer cells of their primary fuel source. | Research in this area is ongoing and has yielded mixed results, with some studies showing promise and others indicating no effect or even potential harm depending on the cancer type and genetic context. |

| Metabolic Syndrome and Type 2 Diabetes | Ketogenic diets can lead to significant improvements in glycemic control, weight loss, and insulin sensitivity. | Numerous clinical trials have demonstrated the benefits of low-carbohydrate, high-fat diets in managing metabolic syndrome and type 2 diabetes. |

Experimental Protocols

Quantification of 3-Hydroxybutyrate in Plasma

A common method for quantifying 3-HB in biological samples is through an enzymatic assay coupled with a colorimetric or fluorometric readout.

Materials:

-

Plasma samples

-

D-3-Hydroxybutyrate dehydrogenase

-

NAD+ (oxidized nicotinamide adenine dinucleotide)

-

Resazurin (for fluorometric detection) or a tetrazolium salt (for colorimetric detection)

-

Diaphorase

-

Assay buffer (e.g., Tris or phosphate buffer)

-

Microplate reader

Procedure:

-

Prepare a standard curve using known concentrations of D-3-hydroxybutyrate.

-

Add plasma samples and standards to a 96-well plate.

-

Prepare a reaction mixture containing D-3-hydroxybutyrate dehydrogenase, NAD+, resazurin (or tetrazolium salt), and diaphorase in assay buffer.

-

Add the reaction mixture to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Read the fluorescence (Ex/Em = 530-560/590 nm) or absorbance (at a wavelength appropriate for the chosen tetrazolium salt).

-

Calculate the concentration of 3-HB in the samples based on the standard curve.

Workflow for 3-HB Quantification:

Caption: Workflow for enzymatic quantification of 3-HB.

Future Directions

The field of ketone body research continues to expand rapidly. Future investigations will likely focus on:

-

Elucidating the precise molecular mechanisms underlying the signaling functions of 3-HB.

-

Developing and testing exogenous ketone supplements as therapeutic agents.

-

Personalizing ketogenic therapies based on individual genetics and disease states.

-

Exploring the role of 3-HB in other physiological processes, such as aging and longevity.

Conclusion

3-Hydroxybutyric acid has transitioned from being viewed as a mere metabolic byproduct to being recognized as a sophisticated and versatile molecule with profound effects on cellular function and organismal health. Its dual role as an energy substrate and a signaling molecule places it at the nexus of metabolism, immunity, and gene regulation. As our understanding of this fascinating compound deepens, so too will its potential to be harnessed for therapeutic benefit across a wide spectrum of human diseases.

References

-

PubChem Compound Summary for CID 441, 3-Hydroxybutyric acid. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 94318, (S)-3-hydroxybutyric acid. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 92135, 3-Hydroxybutanoic acid, (R)-. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 193314, 3-Amino-4-hydroxybutyric acid. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 441, 3-Hydroxybutyric acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN1940080B - Synthesis of (2S,3R)

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. [Link]

-

Sting, A. R., & Seebach, D. (1996). Synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid. Tetrahedron, 52(1), 279–290. [Link]

- Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

PubChem Compound Summary for CID 205, 2-Amino-3-hydroxybutanoic acid. National Center for Biotechnology Information. [Link]

-

Elsevier. Reaxys Medicinal Chemistry Flat File (RMCFF). [Link]

-

PubChem Compound Summary for CID 448214, 2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester. National Center for Biotechnology Information. [Link]

-

Microbial catalysis for the production of hydroxy- and amino-fatty acids. Iowa State University Digital Repository. [Link]

-

AK LECTURES. Synthesis of Amino Acids. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]

-

PubChem Compound Summary for CID 546244, 4-t-Butoxy-3-hydroxy-butyric acid, ethyl ester. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 11624465. National Center for Biotechnology Information. [Link]

- Google Patents. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt.

-

PubChem Compound Summary for CID 3541112, 3-Hydroxybutyrate. National Center for Biotechnology Information. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Cas No. | 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid | Matrix Scientific [matrixscientific.com]

- 3. 3-Hydroxybutyric Acid | C4H8O3 | CID 441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 5. 3-Hydroxybutyrate | C4H7O3- | CID 3541112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-3-hydroxybutyric acid | C4H8O3 | CID 94318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydroxybutanoic acid, (R)- | C4H8O3 | CID 92135 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid (CAS No: 436811-17-5). While specific toxicological data for this compound is not extensively available, this document synthesizes information based on its chemical structure, the known properties of its constituent parts—specifically 3-hydroxybutyric acid and N-acylated amino acid derivatives—and established best practices for handling analogous chemical entities in a research and development setting. This guide is intended to provide a robust framework for risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid is a complex organic molecule belonging to the class of N-acylated amino acids. A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 436811-17-5 | [1] |

| Molecular Formula | C13H17NO5 | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| Boiling Point | 522.3°C at 760 mmHg | [1] |

| Flash Point | 269.7°C | [1] |

| Appearance | Inferred to be a solid (powder or crystals) | General knowledge of similar compounds |

Hazard Identification and Risk Assessment

Known Hazards of Structural Analogs

The primary known hazard associated with this compound is its classification as an irritant.[1] This is consistent with the safety profile of one of its core components, 3-hydroxybutyric acid.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 3-hydroxybutyric acid:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Given these classifications for a key part of the molecule, it is prudent to handle 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid as a compound with the potential to cause skin, eye, and respiratory irritation.

Inferred Toxicological Profile

While no specific toxicological studies were found for the target molecule, research on related compounds provides some insight. For instance, some benzoyl amino acid derivatives have been investigated for their biological activity, such as local anesthetic effects.[2][3] It is important to note that biological activity does not directly correlate with toxicity, but it underscores that these molecules can interact with biological systems.

A toxicological assessment of a related compound, tri-betahydroxybutyrin, found it to be non-genotoxic in in-vitro assays and showed no adverse effects in a 90-day oral toxicity study in rats.[4] However, a study on 3-hydroxybutyrate-sodium supplementation in septic mice indicated a narrow therapeutic window and the potential for toxicity at higher doses.[5] These findings highlight the importance of careful dose and exposure control when working with any novel compound.

The following diagram illustrates a logical workflow for assessing the risk of handling a novel compound like 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid where specific safety data is limited.

Caption: Risk assessment workflow for handling novel chemical compounds.

Safe Handling and Personal Protective Equipment (PPE)

Based on the inferred hazards, a cautious approach to handling 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid is warranted. The following protocols are recommended to minimize exposure.

Engineering Controls

-

Ventilation: All handling of the solid compound should be performed in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a chemical fume hood or a powder containment hood is strongly recommended.

-

Glove Boxes: For handling larger quantities or for procedures with a high potential for aerosolization, the use of a glove box provides an excellent physical barrier to protect researchers.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.[6]

| PPE Item | Specifications and Rationale |

| Eye Protection | Chemical safety goggles or a full-face shield should be worn at all times to protect against splashes or airborne particles.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound. |

| Body Protection | A lab coat or chemical-resistant apron should be worn to protect the skin from accidental contact. For larger quantities or in situations with a higher risk of spills, disposable coveralls may be appropriate.[6] |

| Respiratory Protection | If working outside of a dedicated ventilation system where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended. |

The following diagram outlines the standard PPE protocol for handling potentially irritant chemical powders.

Caption: Recommended Personal Protective Equipment (PPE).

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Eye Contact

-

Immediately flush the eyes with copious amounts of lukewarm water for at least 15-20 minutes.[8][9]

-

Hold the eyelids open to ensure thorough rinsing of the entire eye surface.[8][9]

-

Remove contact lenses if present and easily removable.[8]

-

Seek immediate medical attention from an ophthalmologist or emergency services.[8]

Skin Contact

-

Promptly wash the affected area with soap and plenty of water.

-

Remove any contaminated clothing.[10]

-

If skin irritation persists, seek medical attention.

Inhalation

-

Move the individual to an area with fresh air.

-

If breathing is difficult, provide oxygen.

-

Seek immediate medical attention.

Ingestion

-

Do not induce vomiting.

-

Rinse the mouth with water.

-

Seek immediate medical attention and provide the chemical name to the medical personnel.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.

-

General Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Temperature: While specific stability data is unavailable, storing at refrigerated temperatures (2-8°C) is a common practice for many N-acylated amino acids to minimize degradation.

-

Moisture: Many solid organic compounds, particularly those with hygroscopic potential, should be protected from moisture.[12] Store in a desiccator if necessary.

-

Incompatibilities: Keep away from strong oxidizing agents.

Studies on the stability of other benzoyl compounds, such as cocaine and its metabolites, have shown that storage at -20°C provides optimal stability over long periods.[13][14] While not directly analogous, this suggests that colder storage may be beneficial for long-term preservation.

Disposal

All waste materials, including the compound itself, contaminated lab supplies, and empty containers, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.[15]

Conclusion

While 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid is a compound with limited publicly available safety data, a comprehensive risk assessment based on its chemical structure and the known hazards of its components allows for the development of robust safety and handling protocols. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can handle this compound in a safe and responsible manner. Continuous vigilance and a cautious approach are paramount when working with any novel chemical entity.

References

-

A toxicological assessment of tri-betahydroxybutyrin for use as a novel food ingredient. Food and Chemical Toxicology. [Link]

-

Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. Journal of Analytical Toxicology. [Link]

-

Safety Data Sheet: Amino acid. Carl ROTH. [Link]

-

Local anesthetic effect of some benzoyl amino acids. ResearchGate. [Link]

-

Local anesthetic effect of some benzoyl amino acids and phthalyl amino acids using hot-plate technique and pin pricking techniqu. MedCrave online. [Link]

-

Chemical splash in the eye: First aid. Mayo Clinic. [Link]

-

In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Impactfactor. [Link]

-

Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. ResearchGate. [Link]

-

Powder Coating Safety and Regulations. National Abrasives, Inc. [Link]

-

Chemical Stability of Pharmaceutical Organic Compounds. American Journal of Biomedical Science and Research. [Link]

-

Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

-

Amino Acid Standard - SAFETY DATA SHEET. Agilent. [Link]

-

Identification of the toxic threshold of 3-hydroxybutyrate-sodium supplementation in septic mice. PubMed. [Link]

-

Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, University of Florida. [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

-

MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. [Link]

-

SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Southern Biological. [Link]

-

Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication. MDPI. [Link]

-

Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. PubMed. [Link]

-

Chemical Eye Burns: First Aid Steps That Can Save Your Sight. West Broward Eyecare Associates. [Link]

-

UNIT 7: Personal Protective Equipment. CTAHR, University of Hawaii. [Link]

-

Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. Regulatory Toxicology and Pharmacology. [Link]

-

Eye injuries - chemical burns. Better Health Channel. [Link]

-

N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. PubMed. [Link]

-

PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]

Sources

- 1. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. A toxicological assessment of tri-betahydroxybutyrin for use as a novel food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the toxic threshold of 3-hydroxybutyrate-sodium supplementation in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sams-solutions.com [sams-solutions.com]

- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 8. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 9. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. stemcell.com [stemcell.com]

- 12. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 13. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid for Research Applications

This guide provides a comprehensive technical overview of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid, a novel compound for research use only. By dissecting its molecular structure, we will explore its physicochemical properties, propose a robust synthesis protocol, and detail advanced analytical techniques for its characterization. Furthermore, we will extrapolate potential biological activities and lay out a roadmap for its investigation in neuroprotective, anti-inflammatory, and antifungal research, complete with detailed in vitro experimental protocols.

Introduction: Unveiling a Molecule of Interest

2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid is a fascinating small molecule that merges the structural features of a modified amino acid with a derivative of benzoic acid. Its core is a 3-hydroxybutyric acid moiety, a well-known ketone body with emerging roles as a signaling molecule, particularly in neuronal health and inflammation.[1][2] This core is N-acylated with a 4-ethoxybenzoyl group. The introduction of this benzoyl moiety can significantly alter the parent molecule's biological activity, as seen in various N-benzoyl amino acids that exhibit a range of pharmacological effects, including antifungal properties.[3][4] The ethoxy substitution on the benzene ring may further influence its lipophilicity and interaction with biological targets.

Given its composite nature, this compound is a prime candidate for exploratory research in several key areas of drug discovery. This guide will provide the foundational knowledge and practical methodologies for researchers to begin investigating its potential.

Physicochemical Properties and Characterization

A thorough understanding of a research compound's physical and chemical properties is fundamental to its application in experimental settings.

Table 1: Physicochemical Properties of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid

| Property | Value | Source |

| CAS Number | 436811-17-5 | |

| Molecular Formula | C13H17NO5 | |

| Molecular Weight | 267.28 g/mol | |

| Boiling Point | 522.3°C at 760 mmHg | |

| Flash Point | 269.7°C | |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar N-acyl amino acids |

| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and methanol. Limited solubility in water is expected. | Inferred from structural components |

Synthesis and Purification

The synthesis of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid can be readily achieved through the N-acylation of the corresponding amino acid, 2-amino-3-hydroxybutanoic acid (a diastereomer of threonine). The Schotten-Baumann reaction is a classic and effective method for this transformation.[5]

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid.

Step-by-Step Synthesis Protocol

-

Dissolution of Amino Acid: Dissolve 2-amino-3-hydroxybutanoic acid (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq) with vigorous stirring in a flask cooled in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 4-ethoxybenzoyl chloride (1.1 eq) in a water-miscible organic solvent like dichloromethane to the stirring amino acid solution.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

-

Wash the organic layer with dilute HCl and then with brine.

-

Acidify the aqueous layer with concentrated HCl to a pH of ~2, which should precipitate the product.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: Expected signals would include aromatic protons from the 4-ethoxybenzoyl group, the ethoxy group's ethyl protons (a quartet and a triplet), and protons from the 3-hydroxybutyric acid backbone (methine and methyl groups). The amide and hydroxyl protons may be broad and their chemical shifts dependent on the solvent and concentration.

-

¹³C NMR: Characteristic signals for the carbonyl carbons of the carboxylic acid and the amide, aromatic carbons, the ethoxy carbons, and the carbons of the 3-hydroxybutyric acid backbone are expected.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for assessing purity and for future quantitative analysis in biological matrices.[2][3]

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (~7-8 ppm), ethoxy quartet (~4 ppm), ethoxy triplet (~1.4 ppm), backbone methine protons, backbone methyl protons, amide proton (broad), hydroxyl proton (broad). |

| ¹³C NMR | Carbonyl carbons (>170 ppm), aromatic carbons (110-160 ppm), ethoxy carbons (~64, 14 ppm), backbone carbons. |

| HRMS (ESI) | [M-H]⁻ or [M+H]⁺ ion corresponding to the exact mass of C13H17NO5. |

| LC-MS | A single major peak indicating high purity. |

Postulated Biological Activity and Research Applications

Based on the structural components of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid, several avenues of research are proposed.

Neuroprotection

The 3-hydroxybutyrate core is known to have neuroprotective effects.[1] It is plausible that this derivative could modulate neuronal function.

Caption: Hypothetical mechanism for neuroprotective activity.

Proposed In Vitro Assay: Neuroprotection against Glutamate-Induced Excitotoxicity [6]

This assay assesses the ability of the compound to protect neuronal cells from death induced by excessive glutamate.

-

Cell Culture: Culture a suitable neuronal cell line (e.g., HT22 hippocampal neurons) in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of 2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid for 24 hours.

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.

-

Viability Assessment: Measure cell viability using a resazurin-based assay. A reduction in cell death in the presence of the compound compared to the glutamate-only control indicates neuroprotective activity.

Anti-Inflammatory Activity

3-Hydroxybutyrate can exert anti-inflammatory effects.[2] The addition of the 4-ethoxybenzoyl group could modulate this activity.

Proposed In Vitro Assay: Inhibition of Nitric Oxide Production in Macrophages [7][8]

This assay measures the compound's ability to suppress the inflammatory response in macrophages.

-

Cell Culture: Seed RAW 264.7 macrophage-like cells in a 96-well plate.

-

Compound and Stimulant Treatment: Treat the cells with various concentrations of the test compound in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).

-

Nitric Oxide Measurement: After 24 hours, measure the concentration of nitrite (a stable product of nitric oxide) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of nitric oxide production and potential anti-inflammatory activity.

Antifungal Activity

N-benzoyl amino acids have shown promise as antifungal agents.[3][4]

Proposed In Vitro Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [9][10]

This assay determines the lowest concentration of the compound that inhibits the visible growth of a fungus.

-

Fungal Inoculum Preparation: Prepare a standardized suspension of a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus).

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Inoculate each well with the fungal suspension and incubate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.

Safety and Handling

For research use only. Not for human or veterinary use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Based on the structural components, the compound may cause skin and eye irritation.[11] A full safety data sheet (SDS) should be consulted if available from the supplier.

Conclusion

2-(4-Ethoxy-benzoylamino)-3-hydroxy-butyric acid represents a novel chemical entity with significant potential for investigation in various fields of biomedical research. Its unique structure, combining a known bioactive core with a modulating acyl group, provides a strong rationale for exploring its neuroprotective, anti-inflammatory, and antifungal properties. The synthetic and analytical methodologies outlined in this guide offer a clear path for its preparation and characterization, while the proposed in vitro assays provide a solid framework for initiating its biological evaluation. As a Senior Application Scientist, I encourage the research community to explore the potential of this and similar rationally designed molecules to advance our understanding of complex biological processes and to pave the way for future therapeutic innovations.

References

-

Hanuš, L., Shohami, E., Bab, I., & Mechoulam, R. (2014). N-acyl Amino Acids and Their Impact on Biological Processes. Frontiers in Endocrinology, 5, 123. [Link]

-

Campbell, M., Cho, C.-Y., Ho, A., Huang, J.-Y., Martin, B., & Gilbert, E. S. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. International Journal of Antimicrobial Agents, 56(3), 106086. [Link]

-